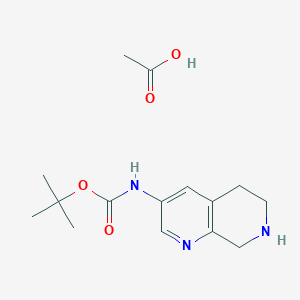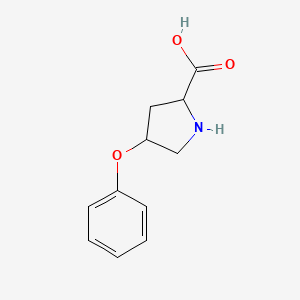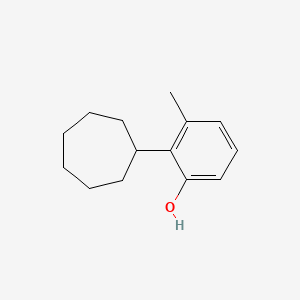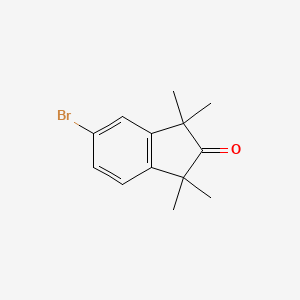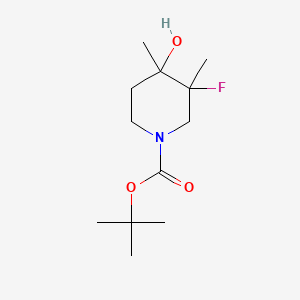
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is an organic compound that features a silyl ether group and an ester functional group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyldimethylsilyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate typically involves the following steps:
Formation of the Alkyne: The starting material, 5-hydroxy-2-pentynoic acid, is esterified using methanol and a strong acid catalyst to form methyl 5-hydroxy-2-pentynoate.
Silylation: The hydroxyl group of methyl 5-hydroxy-2-pentynoate is then protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The silyl ether group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group, which can then undergo further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF) or hydrochloric acid in methanol.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and natural products.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The silyl ether group provides steric protection, allowing selective reactions at the alkyne or ester functional groups. The compound can participate in various organic reactions, including nucleophilic addition, electrophilic addition, and substitution reactions, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-((tert-butyldimethylsilyl)oxy)but-2-ynoate
- tert-Butyldimethylsilyloxyacetaldehyde
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Uniqueness
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is unique due to its combination of an alkyne and ester functional group with a silyl ether protecting group. This combination allows for selective reactions and provides versatility in synthetic applications. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H22O3Si |
|---|---|
Molekulargewicht |
242.39 g/mol |
IUPAC-Name |
methyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoate |
InChI |
InChI=1S/C12H22O3Si/c1-12(2,3)16(5,6)15-10-8-7-9-11(13)14-4/h8,10H2,1-6H3 |
InChI-Schlüssel |
UHLUWJWLHSSBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


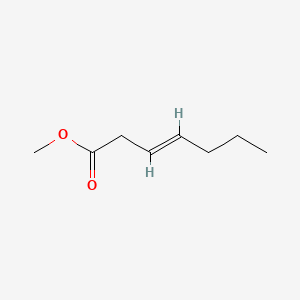


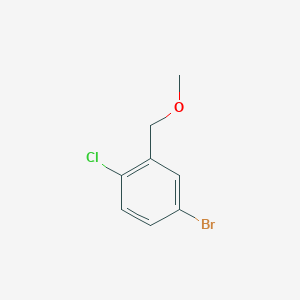
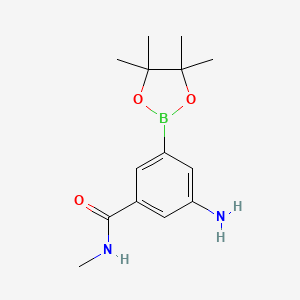
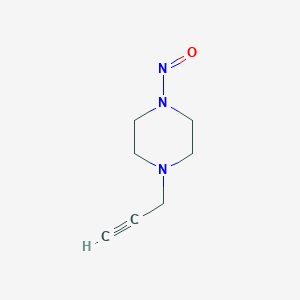
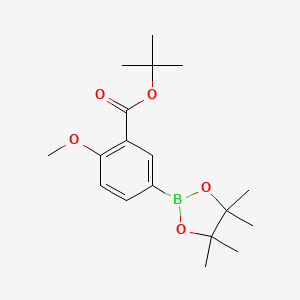
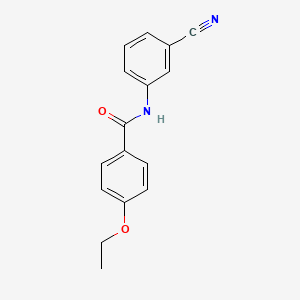
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
